Cas no 1806436-92-9 (1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one)

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one
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- インチ: 1S/C9H7Br2IO/c1-5(13)9(11)7-3-2-6(10)4-8(7)12/h2-4,9H,1H3
- InChIKey: PJNGBUAAMSNKGQ-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(C(C)=O)Br)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016169-1g |
1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one |
1806436-92-9 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013016169-250mg |
1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one |
1806436-92-9 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013016169-500mg |
1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one |
1806436-92-9 | 97% | 500mg |
815.00 USD | 2021-06-25 |
1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-oneに関する追加情報
Compound CAS No 1806436-92-9: 1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one
The compound with CAS No 1806436-92-9, commonly referred to as 1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom and an iodine atom attached to a phenyl ring, along with a propanone group. The presence of these halogens and the ketone group makes this compound particularly interesting for its potential applications in drug design and synthesis.
Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine and iodine substituents on the phenyl ring of this compound are known to influence its electronic properties, making it a valuable building block for constructing more complex molecular architectures. For instance, researchers have utilized this compound as a precursor in the synthesis of heterocyclic compounds, which are often found in pharmaceutical agents.
The propanone group in this molecule plays a crucial role in its reactivity. It serves as an electrophilic site, enabling various nucleophilic additions and condensations. This property has been exploited in the development of novel synthetic pathways for producing bioactive compounds. For example, recent advancements in organocatalysis have demonstrated the utility of this compound in asymmetric synthesis, where it acts as a substrate for enantioselective reactions.
From a structural standpoint, the 4-bromo substitution pattern on the phenyl ring introduces steric and electronic effects that can be fine-tuned to achieve desired reactivity. This makes the compound versatile for use in different chemical transformations. Additionally, the iodine atom at the 2-position of the phenyl ring contributes to the molecule's stability and solubility properties, which are critical factors in drug delivery systems.
Recent research has also focused on the biological evaluation of this compound and its derivatives. Studies have shown that certain analogs exhibit potent inhibitory activity against various enzymes, including kinases and proteases. These findings underscore the potential of this compound as a lead molecule for drug discovery efforts targeting diseases such as cancer and inflammatory disorders.
In terms of synthesis, this compound can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution reactions. The choice of synthetic route depends on the specific requirements of the reaction conditions and the desired stereochemical outcomes.
Furthermore, computational studies have provided insights into the electronic structure and reactivity of this compound at the molecular level. Quantum mechanical calculations have revealed that the presence of halogens significantly alters the electron distribution within the molecule, enhancing its ability to participate in polar interactions with biological targets.
In conclusion, 1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one (CAS No 1806436-92-9) is a versatile and intriguing compound with wide-ranging applications in organic synthesis and drug discovery. Its unique combination of functional groups and halogen substituents makes it an invaluable tool for researchers seeking to develop novel therapeutic agents.
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